7-Oxabicyclo(2.2.1)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo-
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Overview
Description
7-Oxabicyclo(221)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo- is a bicyclic compound with a unique structure that includes an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane derivatives often involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is highly efficient and allows for the preparation of enantiomerically enriched derivatives. Other methods include non-Diels-Alder approaches, which involve different reaction conditions and reagents .
Industrial Production Methods
Industrial production of 7-Oxabicyclo(2.2.1)heptane derivatives typically involves large-scale Diels-Alder reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)heptane derivatives undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired product and the specific reaction being conducted .
Major Products
The major products formed from these reactions include various substituted derivatives of 7-Oxabicyclo(2.2.1)heptane. These products have different functional groups and exhibit unique chemical properties .
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives inhibit protein phosphatases, which play a crucial role in cellular signaling and regulation . The unique structure of these compounds allows them to interact with various biological molecules, leading to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Oxabicyclo(2.2.1)heptane derivatives include:
1,4-Cineole: A monoterpenoid with a similar bicyclic structure.
Cantharidin: A sesquiterpenoid with biological activity.
Prostaglandin Analogues: Diterpenoids with similar structural features.
Uniqueness
The uniqueness of 7-Oxabicyclo(22Their bicyclic structure provides a rigid framework that can be functionalized in various ways, making them valuable intermediates in organic synthesis and potential therapeutic agents .
Properties
CAS No. |
87129-26-8 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methyl-7-oxabicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O3/c1-8(2,12)10-5-4-9(3,13-10)7(11)6-10/h7,11-12H,4-6H2,1-3H3 |
InChI Key |
MNUDSBHDMGMEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(CC2O)C(C)(C)O |
Origin of Product |
United States |
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